Cas no 1596-70-9 (Benzeneethanol, a-[2-(dimethylamino)-1-methylethyl]-a-phenyl-, propanoate (ester),hydrochloride, [R-(R*,S*)]- (9CI))

Benzeneethanol, a-[2-(dimethylamino)-1-methylethyl]-a-phenyl-, propanoate (ester),hydrochloride, [R-(R*,S*)]- (9CI) structure
1596-70-9 structure
Nome del prodotto:Benzeneethanol, a-[2-(dimethylamino)-1-methylethyl]-a-phenyl-, propanoate (ester),hydrochloride, [R-(R*,S*)]- (9CI)
Numero CAS:1596-70-9
MF:C22H30ClNO2
MW:375.932105541229
CID:165025
PubChem ID:20055407

Benzeneethanol, a-[2-(dimethylamino)-1-methylethyl]-a-phenyl-, propanoate (ester),hydrochloride, [R-(R*,S*)]- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanol, a-[2-(dimethylamino)-1-methylethyl]-a-phenyl-, propanoate (ester),hydrochloride, [R-(R*,S*)]- (9CI)
    • [4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate,hydrochloride
    • [R-(R*,S*)]-alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenylphenethyl propionate hydrochloride
    • Benzeneethanol, a-[2-(dimethylamino)-1-methylethyl]-a-phenyl-, propanoate (ester),hydrochlorid...
    • (2R,3S)-4-Dimethylamino-3-methyl-1,2-diphenyl-2-propionyloxy-butan,Hydrochlorid
    • (2R,3S)-4-dimethylamino-3-methyl-1,2-diphenyl-2-propionyloxy-butane,hydrochloride
    • 2-Butanol,4-(dimethylamino)-3-methyl-1,2-diphenyl-,propionate (ester),hydrochloride,(L)
    • D-propoxyphene
    • Levopropoxyphene HCl
    • Levopropoxyphene hydrochloride
    • L-Propoxyphene hydrochloride
    • .ALPHA.-L-PROPOXYPHENE HYDROCHLORIDE
    • EINECS 216-484-3
    • PROPOXYPHENE HYDROCHLORIDE, (-)-
    • WYL4776F4M
    • LEVOPROPOXYPHENE HYDROCHLORIDE [MI]
    • (.ALPHA.R)-.ALPHA.-((1S)-2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-PHENYLBENZENEETHANOL 1-PROPANOATE HYDROCHLORIDE
    • BENZENEETHANOL, .ALPHA.-(2-(DIMETHYLAMINO)-1-METHYLETHYL)-.ALPHA.-PHENYL-, PROPANOATE (ESTER), HYDROCHLORIDE, (R-(R*,S*))-
    • (?)-Propoxyphene (hydrochloride)
    • UNII-WYL4776F4M
    • 1596-70-9
    • [(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydrochloride
    • SCHEMBL11674402
    • (R-(R*,S*))-alpha-(2-(Dimethylamino)-1-methylethyl)-alpha-phenylphenethyl propionate hydrochloride
    • 2-Butanol, 4-(dimethylamino)-3-methyl-1,2-diphenyl-, propionate (ester), hydrochloride, (L)-
    • Benzeneethanol, alpha-[2-(dimethylamino)-1-methylethyl]-alpha-phenyl-, propanoate (ester), hydrochloride, [R-(R*,S*)]-
    • CHEBI:51178
    • (1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate hydrochloride
    • Benzeneethanol, alpha-(2-(dimethylamino)-1-methylethyl)-alpha-phenyl-, propanoate (ester), hydrochloride, (R-(R*,S*))-
    • (ALPHAR)-ALPHA-((1S)-2-(DIMETHYLAMINO)-1-METHYLETHYL)-ALPHA-PHENYLBENZENEETHANOL 1-PROPANOATE HYDROCHLORIDE
    • ALPHA-L-PROPOXYPHENE HYDROCHLORIDE
    • Inchi: InChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1
    • Chiave InChI: QMQBBUPJKANITL-VNJAQMQMSA-N
    • Sorrisi: Cl.CCC(O[C@](C1C=CC=CC=1)(CC1C=CC=CC=1)[C@H](CN(C)C)C)=O

Proprietà calcolate

  • Massa esatta: 375.19700
  • Massa monoisotopica: 375.197
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 26
  • Conta legami ruotabili: 9
  • Complessità: 397
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 29.5A^2

Proprietà sperimentali

  • Densità: g/cm3
  • Punto di fusione: 163-164°
  • Punto di ebollizione: 444°Cat760mmHg
  • Punto di infiammabilità: 130.6°C
  • PSA: 29.54000
  • LogP: 5.07750
  • Rotazione specifica: D25 -60.1° (c = 0.7)

Benzeneethanol, a-[2-(dimethylamino)-1-methylethyl]-a-phenyl-, propanoate (ester),hydrochloride, [R-(R*,S*)]- (9CI) Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
P911789-1mg
(?)-Propoxyphene hydrochloride
1596-70-9 98%
1mg
¥6,229.80 2022-09-01
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.